molecular formula C14H12N6O B058184 Simendan CAS No. 131741-08-7

Simendan

Katalognummer B058184
CAS-Nummer: 131741-08-7
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simendan is not directly mentioned in the available literature; however, the synthesis and analysis of compounds with complex molecular structures offer insights that could be applied to understanding Simendan's characteristics. Chemical synthesis has evolved to combine chemistry and biology, aiming to create molecules with specific functions by integrating Nature's strategies with synthetic approaches (Wu & Schultz, 2009).

Synthesis Analysis

Reticular synthesis, a method that uses secondary building units to direct the assembly of ordered frameworks, represents a modern approach to creating materials with predetermined structures and properties. This method has been instrumental in designing materials with significant porosity and gas storage capacities (Yaghi et al., 2003).

Molecular Structure Analysis

The analysis of molecular structures, particularly through noncovalent synthesis, reveals the importance of noncovalent interactions in determining the structure and function of complex molecules. Such analyses underscore the role of these interactions in creating molecules with unique properties (Whitesides et al., 1995).

Chemical Reactions and Properties

The synthesis of tetrasubstituted nine-atom germanium deltahedral clusters illustrates the complex reactions and properties of compounds with specific configurations. These clusters demonstrate unique dynamics in solution, influenced by their molecular structure (Li & Sevov, 2014).

Physical Properties Analysis

Investigations into the physical properties of compounds, such as divalent lanthanide chemistry, shed light on the interactions between different elements and their impact on a compound's stability and structure (Tilley et al., 1984).

Chemical Properties Analysis

The exploration of chemical properties, as demonstrated by the synthesis and characterization of compounds like CpBe(SiMe3), provides insights into the potential reactivity and applications of new materials. These compounds highlight the significance of specific element-to-element bonds and their influence on a compound's behavior (Saulys & Powell, 2003).

Wissenschaftliche Forschungsanwendungen

  • Dosage: Typically initiated with a loading dose followed by a continuous infusion .
  • Administration: Intravenous infusion, with dosages adjusted based on patient response and tolerance . Results:
  • Efficacy: Improved cardiac output and reduced symptoms of heart failure .
  • Quantitative Data: Studies have shown significant improvements in hemodynamic parameters such as stroke volume and ejection fraction .
  • Dosage: Similar to AHF, with careful monitoring due to the critical nature of the condition . Results:
  • Outcomes: Use of Levosimendan in cardiogenic shock has been associated with improved survival rates and better organ perfusion .
  • Monitoring: Echocardiography is often used to assess right ventricular function during treatment . Results:
  • Clinical Improvement: Patients exhibit better right ventricular performance and overall clinical status .
  • Timing: Administered before, during, or after surgery based on the surgical protocol . Results:
  • Surgical Outcomes: Reduced incidence of postoperative complications and improved post-surgical recovery .
  • Combination Therapy: Often used in conjunction with other treatments for septic shock . Results:
  • Hemodynamic Stability: Patients may show improved hemodynamic stability and reduced need for vasopressor support .
  • Supportive Care: Used as part of the supportive care in managing acute episodes . Results:
  • Recovery: Patients often experience a rapid improvement in cardiac function and symptoms .
  • Dosage: Administered intermittently in outpatient settings .
  • Administration: Intravenous infusion over a period, usually without a loading dose . Results:
  • Efficacy: Improved exercise capacity and quality of life in CHF patients .
  • Quantitative Data: Studies have shown a reduction in hospitalization rates and improvement in New York Heart Association (NYHA) functional class .
  • Dosage and Administration: Carefully titrated to the child’s weight and clinical condition . Results:
  • Clinical Outcomes: Improved hemodynamics and reduced need for additional inotropic support .
  • Monitoring: Hemodynamic monitoring via right heart catheterization may be employed . Results:
  • Hemodynamic Improvement: Some studies have reported reductions in pulmonary vascular resistance and improved right ventricular function .
  • Dosage: Adjusted according to renal function and patient’s fluid status . Results:
  • Renal Outcomes: Some evidence suggests improved urine output and decreased serum creatinine levels .
  • Dosage: Individualized based on the patient’s cardiac function and type of chemotherapy . Results:
  • Cardioprotection: Preliminary results indicate potential in reducing chemotherapy-induced cardiac dysfunction .
  • Dosage: Similar to cardiac surgery protocols, with modifications based on the type of surgery . Results:
  • Surgical Outcomes: May lead to reduced perioperative morbidity and better postoperative recovery .
  • Dosage: Adjusted according to the severity of heart failure and patient response . Results:
  • Clinical Outcomes: Studies indicate improved cardiac output and reduced symptoms in patients with AdHF .
  • Administration: Intravenous infusion, often started before surgery . Results:
  • Surgical Outcomes: Reduced incidence of LCOS and associated complications .
  • Formulation: Oral administration is being explored as a new therapeutic approach . Results:
  • Therapeutic Potential: Early research suggests possible benefits in ALS management .
  • Dosage: Tailored to individual patient needs, often based on preoperative cardiac function . Results:
  • Perioperative Management: May lead to improved cardiac function and reduced postoperative complications .
  • Dosage: Carefully calculated based on the child’s weight and clinical condition . Results:
  • Pediatric Care: Improved hemodynamics and reduced need for mechanical support .
  • Monitoring: Cardiac function is closely monitored during cancer therapy . Results:
  • Cardioprotection: Potential reduction in the incidence of chemotherapy-induced cardiac dysfunction .

Safety And Hazards

Simendan should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . It should be stored under inert atmosphere at -20°C .

Zukünftige Richtungen

Simendan is being investigated for its potential in facilitating weaning from cardiorespiratory support in critically ill patients . It has shown promise in reducing plasma NT-proBNP level, making it a potentially effective treatment for acute heart failure .

Relevant Papers

Several papers have been published on Simendan, discussing its uses, mechanism of action, and potential future applications . These papers provide valuable insights into the current understanding and ongoing research on Simendan.

Eigenschaften

IUPAC Name

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861357
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simendan

CAS RN

131741-08-7
Record name Simendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Simendan
Reactant of Route 3
Reactant of Route 3
Simendan
Reactant of Route 4
Reactant of Route 4
Simendan
Reactant of Route 5
Simendan
Reactant of Route 6
Reactant of Route 6
Simendan

Citations

For This Compound
849
Citations
J Levijoki, P Pollesello, P Kaheinen… - European journal of …, 2001 - Elsevier
… This study compared the effects of simendan with those of enalapril and milrinone on … that while simendan and milrinone both improved cardiac performance, simendan's unique …
Number of citations: 70 www.sciencedirect.com
J Lilleberg, S Antila, M Karlsson… - Clinical …, 1994 - Wiley Online Library
… Simendan is a racemic mixture of two enantiomers: levosimendan and dextrosimendan. In this study seven different doses of simendan … Hemodynamic effects of simendan were studied …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
J Li, XY Wang, ZY Yang, Y Li, F Yang… - European Review for …, 2019 - europeanreview.org
… This study adopted simendan on the basis of conventional anti-heart failure … simendan were significantly higher than those in the control group after treatment, suggesting that simendan …
Number of citations: 3 www.europeanreview.org
F Li, D Zhang, X Lu, Y Wang… - Biomedical …, 2004 - Wiley Online Library
… used as the chiral selector for the resolution of simendan enantiomers. … simendan, evaluating the purity of L-simendan and studying its pharmacokinetics. In previous literature simendan …
T Wikberg, T Korkolainen, M Karlsson - Chirality, 1996 - Wiley Online Library
… The above hemodynamic effects have been demonstrated in man both for rat-simendan and … method for direct separation of the enantiomers of simendan, utilizing a pcyclodextrin (p-CD…
Number of citations: 16 onlinelibrary.wiley.com
L Cheng, J Cai, Q Fu, Y Ke - Journal of Separation Science, 2020 - Wiley Online Library
… simendan with a polar organic solvent as the mobile phase [25] inspired us to further employ the POSC mode for the separation of simendan … separation of simendan enantiomers was …
JM Lilleberg, S Sundberg, T Leikola-Pelho… - … drugs and therapy, 1994 - Springer
… Simendan is a novel cardiotonic drug with mixed properties, including calcium sensitization. Simendan … of 1.0, 2.0, and 5.0 mg of simendan, respectively. The mean velocity of maximal …
Number of citations: 12 link.springer.com
H Haikala, IB Lindén, P Pohto - Journal of Molecular and Cellular …, 1992 - Academic Press
Number of citations: 8
I Édes, GJ Papp, M Csanády - Journal of Molecular and Cellular …, 1992 - Academic Press
Number of citations: 6
M Ovaska, H Halkala, K Lundström… - Journal of Molecular …, 1992 - Academic Press
Number of citations: 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.